molecular formula C14H10F3NO B1453139 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187168-84-8

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1453139
M. Wt: 265.23 g/mol
InChI Key: DEHOFZRFNJUNJN-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine consists of a pyridine ring attached to a trifluoromethyl group and a methyl group . The InChI code for this compound is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Photophysical and Electrochemical Properties

The study of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes revealed their unique blue-green luminescent properties and electrochemical behavior. These complexes, synthesized through silver carbene transmetalation, exhibit rare emission wavelengths in the blue-green region, indicating their potential application in photophysical and electrochemical research (Xiao-wei Li et al., 2012).

Advanced Materials Development

Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the synthesis of a new diamine with pyridine and trifluoromethylphenyl groups. These polyamides demonstrated high thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in high-performance polymers and advanced materials (Xiao-Ling Liu et al., 2013).

Chemosensory Materials

Polyfluorenes with pyridyl-benzimidazole and triazole groups were developed for their responsive properties to metal ions and protons. The fluorescence of these polymers was significantly quenched upon interaction with transition metal ions, suggesting their utility as tailored sensory materials for detecting metal ions in various environments (B. Du et al., 2007).

Catalytic Applications

Studies on palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) explored their syntheses, characterizations, and catalytic applications. These complexes, prepared through silver-carbene transfer protocols, were tested for their catalytic activities in Mizoroki-Heck reactions, contributing to advancements in catalytic chemistry (Haiying Wang et al., 2018).

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOFZRFNJUNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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